5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline

Phosphodiesterase 10A CNS disease striatal medium spiny neurons

5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline is a heterocyclic small molecule belonging to the triazoloquinazoline class, which is recognized for its pharmacological versatility across adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and anticonvulsant activity. This specific compound features a 5-phenyl and N1-phenethyl substitution pattern on the [1,2,4]triazolo[4,3-a]quinazoline core, a scaffold distinct from the more extensively characterized [1,5-c] isomers such as CGS Its molecular formula is C23H18N4, and monoisotopic mass is 348.14 Da.

Molecular Formula C23H18N4
Molecular Weight 350.4 g/mol
CAS No. 95854-69-6
Cat. No. B12913221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline
CAS95854-69-6
Molecular FormulaC23H18N4
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=NN=C3N2C4=CC=CC=C4C(=N3)C5=CC=CC=C5
InChIInChI=1S/C23H18N4/c1-3-9-17(10-4-1)15-16-21-25-26-23-24-22(18-11-5-2-6-12-18)19-13-7-8-14-20(19)27(21)23/h1-14H,15-16H2
InChIKeyPJDJKZUCYXEENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline CAS 95854-69-6: Procurement-Focused Baseline


5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline is a heterocyclic small molecule belonging to the triazoloquinazoline class, which is recognized for its pharmacological versatility across adenosine receptor antagonism, phosphodiesterase (PDE) inhibition, and anticonvulsant activity [1]. This specific compound features a 5-phenyl and N1-phenethyl substitution pattern on the [1,2,4]triazolo[4,3-a]quinazoline core, a scaffold distinct from the more extensively characterized [1,5-c] isomers such as CGS 15943. Its molecular formula is C23H18N4, and monoisotopic mass is 348.14 Da [2]. While direct biological data for this precise chemical entity remain limited in the public domain, its structural topology positions it as a candidate tool for structure-activity relationship (SAR) exploration within both adenosine receptor and PDE10A inhibitor programs.

Why Generic Substitution of 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline is High-Risk for Research Programs


Within the triazoloquinazoline class, even subtle changes to ring fusion geometry and substitution patterns can profoundly alter biological target engagement and selectivity. The commercially dominant CGS 15943 series ([1,2,4]triazolo[1,5-c]quinazoline) and the [4,3-a] isomer represented by this compound are not functionally interchangeable [1]. For example, CGS 15943 binds non-selectively to human A1, A2A, and A3 adenosine receptors [2], while closely related derivatives with modified N-substituents can achieve high A3 subtype selectivity [3]. The unique 5-phenyl N1-phenethyl topology of this compound is predicted to occupy a divergent pharmacophore space, potentially leading to distinct PDE10A inhibition kinetics or adenosine receptor subtype bias that cannot be assumed from data on other isomers. Generic substitution without confirmatory assays risks invalidating SAR hypotheses and producing misleading structure-activity conclusions.

Quantitative Differential Evidence for 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline vs. Closest Comparators


PDE10A Inhibitory Potency: Scaffold-Driven Gain Over Non-Selective Adenosine Antagonists

A structurally related [1,2,4]triazolo[4,3-a]quinazoline derivative bearing a distinct substitution pattern (CHEMBL2180426) demonstrated potent PDE10A inhibition with a Ki of 2 nM in a fluorescence polarization assay [1]. This is a fundamentally different pharmacological profile from the prototypical non-selective adenosine receptor antagonist CGS 15943, which shows Ki values of 3.5-50 nM across human adenosine receptor subtypes . The 5-phenyl N1-phenethyl substitution topology of the target compound is not a privileged motif for adenosine receptor binding (which favors 2-furanyl and 5-amino-9-chloro groups in the [1,5-c] series), suggesting it may preferentially engage the PDE10A catalytic site instead, offering a research tool with target class selectivity orthogonal to standard adenosine ligands.

Phosphodiesterase 10A CNS disease striatal medium spiny neurons

Predicted A3 Adenosine Receptor Selectivity Compared to Non-Selective CGS 15943

Without direct binding data for the target compound, SAR from the triazoloquinazoline class indicates that N5-substitution and ring fusion isomerism are critical determinants of adenosine receptor subtype selectivity. CGS 15943 ([1,5-c] isomer with 5-NH2) displays balanced, non-selective binding across A1, A2A, A2B, and A3 receptors (Ki range: 3.5-50 nM) [1]. In contrast, the N5-phenylacetyl derivative MRS 1220 achieves a 470-fold selectivity window for human A3 over rat A1 receptors [2]. Given that the target compound possesses a 5-phenyl (not 5-amino) group and an N1-phenethyl (not N5-acyl) substituent, it occupies a novel chemical space between these two extremes. Its selectivity profile is predicted to differ from both the non-selective CGS 15943 and the highly A3-selective MRS 1220, potentially offering a unique intermediate selectivity fingerprint for probing A3 receptor pharmacology.

Adenosine A3 receptor selective antagonism inflammatory disease

Anticonvulsant Activity in [4,3-a] Scaffold: Differentiation from Adenosine-Centric Triazoloquinazolines

The [1,2,4]triazolo[4,3-a]quinazoline scaffold has been independently validated for anticonvulsant activity through the maximal electroshock (MES) test in mice. The most potent 5-substituted derivative reported, 5-pentyloxy-[1,2,4]triazolo[4,3-a]quinazoline (2d), exhibited an ED50 of 19.7 mg/kg (i.p.) with a protective index of 6.2, and mechanistic studies implicated GABAergic neurotransmission enhancement [1]. While this biological readout has not been reported for the 5-phenyl N1-phenethyl compound, the shared [4,3-a] core distinguishes it from adenosine antagonist tool compounds like CGS 15943 and MRS 1220, which have not been profiled in MES assays. This suggests the [4,3-a] series accesses a distinct biological target space (ion channels / GABA system) beyond adenosine receptor modulation, potentially making the compound a relevant tool for CNS excitability research that does not overlap with adenosine-focused programs.

Anticonvulsant GABAergic neurotransmission epilepsy models

Physicochemical Property Differentiation: Lipophilicity and Structural Bulk vs. Adenosine Antagonist Controls

The 5-phenyl N1-phenethyl substitution pattern of the target compound (MW 350.4 g/mol, C23H18N4) imparts a distinct physicochemical profile compared to widely used triazoloquinazoline tool compounds . CGS 15943 (MW 309.7 g/mol, C14H8ClN5O) contains a 9-chloro-5-amino-2-furanyl substitution on the [1,5-c] core, while MRS 1220 (MW 403.8 g/mol, C21H14ClN5O2) adds an N5-phenylacetamide group [1][2]. The target compound's dual aromatic substituents (phenyl at C5, phenethyl at N1) lacking hydrogen bond donors predict higher lipophilicity and lower aqueous solubility than the 5-amino CGS 15943 series, which may confer advantages in passive blood-brain barrier permeation. This structural divergence is critical for in vivo pharmacokinetic study design and solubility-limited assay development, where direct extrapolation from CGS 15943 or MRS 1220 would be inappropriate.

Lipophilicity blood-brain barrier permeability drug-likeness

High-Value Application Scenarios for 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline in Research and Industrial Procurement


PDE10A Inhibitor Lead Identification and SAR Expansion

The [1,2,4]triazolo[4,3-a]quinazoline scaffold has documented nanomolar PDE10A inhibitory activity (Ki = 2 nM for a structurally related derivative) [1]. This compound, with its distinct 5-phenyl N1-phenethyl substitution, serves as an underexplored starting point for synthesizing focused libraries to map PDE10A pharmacophore requirements. Unlike CGS 15943, which is primarily an adenosine receptor antagonist, this scaffold offers a cleaner target engagement profile for PDE10A-mediated CNS pathways, making it suitable for hit-to-lead campaigns in Huntington's disease and schizophrenia research.

Probing the Structural Determinants of Adenosine A3 Receptor Subtype Selectivity

SAR studies on triazoloquinazoline adenosine antagonists have revealed that N5-acyl substitution (as in MRS 1220) can confer high A3 selectivity (Ki = 0.65 nM, 470-fold vs A1) [2]. The target compound fills a structural gap with its unsubstituted 5-phenyl group and N1-phenethyl chain, lacking the N5-amino or N5-acyl motifs. Systematic pharmacological profiling of this compound against adenosine receptor subtypes (A1, A2A, A2B, A3) would provide critical data points for understanding the contribution of C5/N1 substitution to receptor subtype selectivity, advancing rational design of isoform-selective antagonists.

CNS Anticonvulsant Drug Discovery Leveraging the [4,3-a] Core

The [1,2,4]triazolo[4,3-a]quinazoline scaffold has demonstrated anticonvulsant efficacy in the MES seizure model, with the most active analog achieving an ED50 of 19.7 mg/kg and a protective index of 6.2 via a GABAergic mechanism [3]. The 5-phenyl N1-phenethyl compound is a logical next-generation candidate within this series for follow-up efficacy screening and neurotoxicity assessment (rotarod test). Its zero hydrogen bond donor count (cf. calculated properties) may facilitate improved brain penetration relative to amino-substituted analogs, warranting its procurement for in vivo proof-of-concept studies.

Physicochemical Benchmarking for CNS Drug-Likeness Profiling

With a molecular weight of 350.4 g/mol and no hydrogen bond donors (HBD=0), this compound occupies a unique space within the triazoloquinazoline chemical class—lower polarity than CGS 15943 (HBD=2) and lower molecular weight than MRS 1220 (MW 403.8) . This profile makes it an instructive comparator for in vitro ADME panels evaluating passive permeability, P-glycoprotein efflux susceptibility, and metabolic stability. Procurement for parallel artificial membrane permeability assays (PAMPA) and MDCK-MDR1 transport studies can yield generalizable SAR rules for CNS-targeted triazoloquinazoline optimization.

Quote Request

Request a Quote for 5-Phenyl-1-(2-phenylethyl)-(1,2,4)triazolo(4,3-a)quinazoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.